

CAY10465: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CAY10465's binding affinity for its primary target, the Aryl Hydrocarbon Receptor (AhR), versus other nuclear receptors. The information presented is based on available experimental data to assist researchers in evaluating the selectivity of this compound.

Data Presentation: Quantitative Analysis of Binding Affinity

CAY10465 is a potent and highly selective agonist for the Aryl Hydrocarbon Receptor (AhR).[1] [2] Experimental data demonstrates a significant difference in its binding affinity for AhR compared to the Estrogen Receptor (ER), highlighting its specificity. A summary of the available quantitative data is presented in the table below.

Receptor	Ligand	Ki (nM)	Reference
Aryl Hydrocarbon Receptor (AhR)	CAY10465	0.2	[1][3]
Estrogen Receptor (ER)	CAY10465	>100,000	[1][3]



Note: Data on the cross-reactivity of CAY10465 with a broader panel of nuclear receptors is not readily available in the public domain. The provided data focuses on the most commonly cited comparison.

Experimental Protocols

The binding affinity of CAY10465 is determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (CAY10465) to displace a known high-affinity radiolabeled ligand from its receptor.

Competitive Radioligand Binding Assay Protocol

This protocol is a representative example of how the binding affinity of CAY10465 for various nuclear receptors can be determined.

1. Materials:

- Receptor Preparation: Cell membrane homogenates or purified recombinant nuclear receptors.
- Radioligand: A high-affinity radiolabeled ligand specific for the nuclear receptor being tested (e.g., [³H]-TCDD for AhR).
- Test Compound: CAY10465 dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl with additives).
- Wash Buffer: Ice-cold buffer to separate bound and free radioligand.
- Scintillation Cocktail: For detection of radioactivity.
- 96-well Plates: For performing the assay.
- Filter Mats: Glass fiber filters to trap receptor-bound radioligand.
- Filtration Apparatus: To separate bound from free radioligand.
- Scintillation Counter: To measure radioactivity.

2. Procedure:

- Incubation Mixture Preparation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of CAY10465.[4][5]
- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.[5]



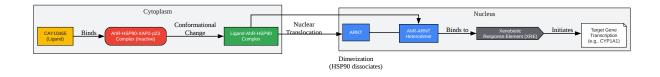
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester. The filter traps the receptor-bound radioligand, while the free radioligand passes through.[4]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.[5]
- Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[4]

3. Data Analysis:

- The amount of radioactivity detected is inversely proportional to the binding affinity of CAY10465.
- Plot the percentage of specific binding of the radioligand against the logarithm of the CAY10465 concentration.
- Determine the IC50 value, which is the concentration of CAY10465 that inhibits 50% of the specific binding of the radioligand.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
 [5]

Mandatory Visualization: Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR), the primary target of CAY10465.



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Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.



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